N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyethyl group, and an oxalamide linkage, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-methoxyethylamine with 4-piperidone under reductive amination conditions, using a reducing agent such as sodium borohydride or lithium aluminum hydride.
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Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.
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Final Coupling: : The final step involves coupling the piperidine-oxalamide intermediate with 2-methoxyphenylamine. This step is typically performed under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The oxalamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
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Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as analgesics or anti-inflammatory agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability. Its reactivity also makes it suitable for use in various chemical processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism by which N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of a target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)acetamide
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)urea
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)carbamate
Uniqueness
Compared to similar compounds, N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-24-12-11-21-9-7-14(8-10-21)13-19-17(22)18(23)20-15-5-3-4-6-16(15)25-2/h3-6,14H,7-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPXHZHNOKIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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